molecular formula C22H38N4O9S B1487680 Biotinyl-AEEAc-AEEAc-OH CAS No. 1301706-65-9

Biotinyl-AEEAc-AEEAc-OH

Cat. No. B1487680
CAS RN: 1301706-65-9
M. Wt: 534.6 g/mol
InChI Key: LBSMPUIBHSIUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotinyl-AEEAc-AEEAc-OH, also known as biotin-PEG-AEEAc-AEEAc-OH, is a chemical compound used in scientific experiments, particularly in the area of bioconjugation. It has a molecular formula of C22H38N4O9S and a molecular weight of 534.62 g/mol .

Scientific Research Applications

Bioconjugation Reactions

The biotin moiety of Biotinyl-AEEAc-AEEAc-OH allows it to participate in bioconjugation reactions. This is crucial for labeling and detecting biomolecules like proteins, enzymes, and nucleic acids, which is essential in biochemistry and molecular biology studies .

Immunoprecipitation

In immunoprecipitation, biotinylated proteins can be isolated efficiently. This helps researchers study protein-protein interactions and analyze protein complexes’ composition .

Affinity Purification

Biotin-labeled peptides are used in affinity purification to isolate specific proteins from a complex mixture by exploiting the strong affinity between streptavidin/avidin and biotin .

FRET-based Flow Cytometry

Fluorescence resonance energy transfer (FRET) using biotinylated peptides can be applied in flow cytometry to study protein interactions and receptor localization .

Solid-phase Immunoassays

Biotinylated compounds are used in solid-phase immunoassays, such as enzyme-linked immunosorbent assay (ELISA), to capture specific antibodies or antigens .

Western Blot Analysis

In western blotting, biotinylated antibodies or proteins facilitate the detection and quantification of target proteins .

Immunohistochemistry (IHC)

IHC uses biotinylated antibodies to detect specific antigens in tissue sections, aiding in the diagnosis of diseases and the study of tissue distribution of antigens .

Cell Surface Marker Analysis

Biotinyl-AEEAc-AEEAc-OH can be used to label cell surface markers, which can then be identified and quantified using various biochemical techniques .

Safety and Hazards

Biotinyl-AEEAc-AEEAc-OH is not classified as a hazardous substance or mixture . It is intended for research use only and is not for human or veterinary use .

properties

IUPAC Name

2-[2-[2-[[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38N4O9S/c27-18(4-2-1-3-17-21-16(15-36-17)25-22(31)26-21)23-5-7-32-9-11-34-13-19(28)24-6-8-33-10-12-35-14-20(29)30/h16-17,21H,1-15H2,(H,23,27)(H,24,28)(H,29,30)(H2,25,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSMPUIBHSIUSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N4O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotinyl-AEEAc-AEEAc-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.